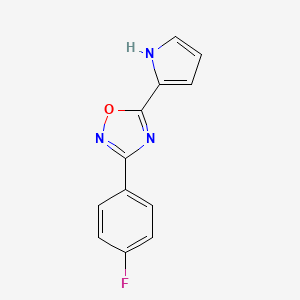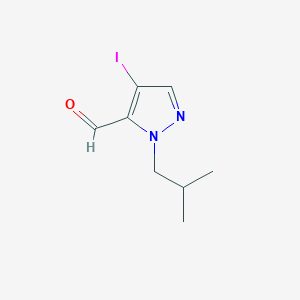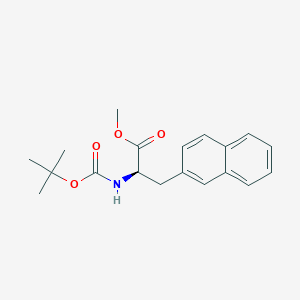![molecular formula C26H22N2O4 B2946226 1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline CAS No. 1212409-42-1](/img/structure/B2946226.png)
1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The benzoyl group is a functional group characterized by the presence of a carbonyl and a phenyl group. The methoxy group refers to a functional group with the formula -OCH3.
Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring . The benzoyl group would be attached to one of the carbon atoms in the quinoline structure, and the methoxyphenyl group would be attached to another carbon atom. The nitro group (-NO2) would also be attached to a carbon atom in the structure.Chemical Reactions Analysis
Quinoline and its derivatives have been known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . The presence of the benzoyl, methoxyphenyl, and nitro groups in your compound could potentially influence the reactivity and the type of reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Quinoline is a colorless hygroscopic liquid , and the presence of the benzoyl, methoxyphenyl, and nitro groups could influence properties like solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Antioxidant Applications
Pyrroloquinoline quinone (PQQ) is known for its powerful antioxidant properties. Compounds with similar structures may help protect against oxidative stress, which is linked to chronic diseases such as cardiovascular disease and neurodegenerative disorders .
Neuroprotective Effects
Research suggests that PQQ may have neuroprotective effects, potentially benefiting cognitive function and protecting against neurodegenerative diseases .
Anti-inflammatory Properties
Compounds like PQQ have been indicated to possess anti-inflammatory properties, which are crucial for maintaining overall health and could be applied in the treatment of various inflammatory conditions .
Pharmaceutical Industry
The structure of pyrroloquinoline compounds is present in numerous pharmacologically important alkaloids. They could be used in the development of new pharmaceuticals with a focus on treating specific diseases .
Food Industry
Due to their antioxidant properties, compounds like PQQ are used in the food industry to enhance nutritional value and preserve food quality .
Organic Synthesis
Pyrroloquinoline compounds can serve as intermediates or catalysts in organic synthesis processes, potentially leading to the creation of new materials or chemicals .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-3-nitro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-32-20-14-11-18(12-15-20)23-24(28(30)31)22-16-13-17-7-5-6-10-21(17)27(22)25(23)26(29)19-8-3-2-4-9-19/h2-16,22-25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMOKPXIUVCHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3C=CC4=CC=CC=C4N3C2C(=O)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)
![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)

![4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine](/img/structure/B2946149.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2946150.png)
![N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946151.png)

![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)



![(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946162.png)